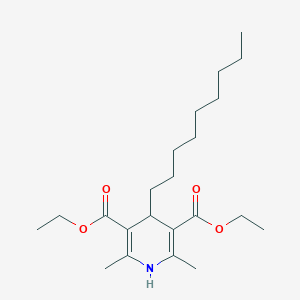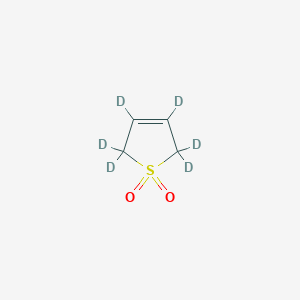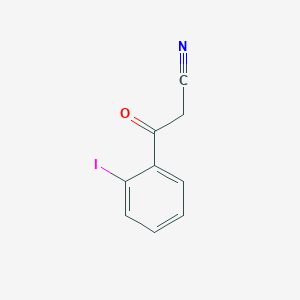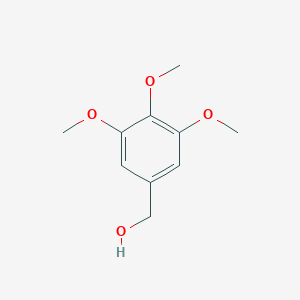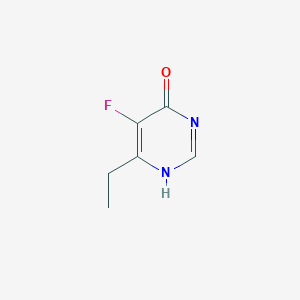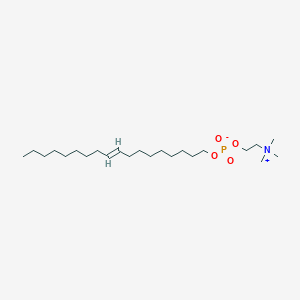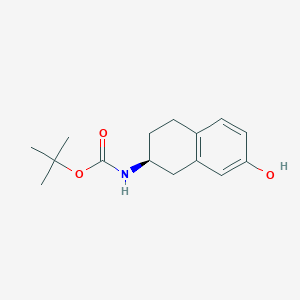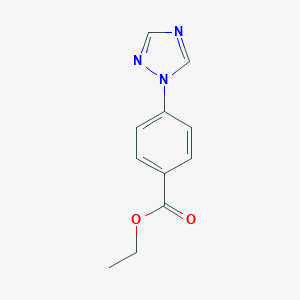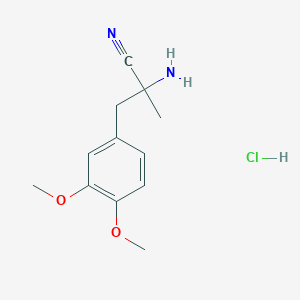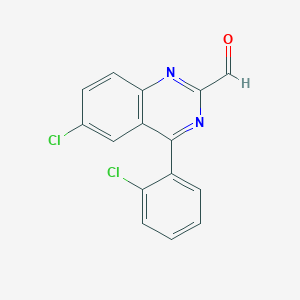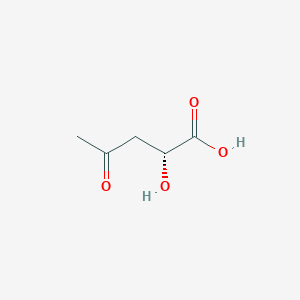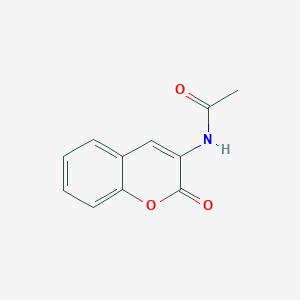
3-Acetamidocoumarin
Overview
Description
3-Acetamidocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is known for its antioxidant properties and is used in various scientific applications. The molecular formula of this compound is C11H9NO3, and it has a molecular weight of 203.19 g/mol .
Mechanism of Action
Target of Action
3-Acetamidocoumarin, like other coumarin derivatives, has been found to have a significant role in biology and medicine Coumarin-based compounds, in general, have been known to target dna gyrase, an essential enzyme in bacteria .
Mode of Action
Aminocoumarin antibiotics, a family to which this compound belongs, are known inhibitors of dna gyrase . They exert their therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .
Biochemical Pathways
Coumarin-based compounds are known to have a wide spectrum of biological activities, including antimicrobial, antifungal, anticoagulant, anti-inflammatory, antioxidant, and analgesic effects .
Pharmacokinetics
Preliminary screening with swiss adme has shown favorable bioavailability for this compound .
Result of Action
This compound has been found to have physiological effects and has been used for research in various diseases such as burns, brucellosis-rheumatic diseases, and cancer
Biochemical Analysis
Biochemical Properties
It is known that 3-Acetamidocoumarin plays an important role in biology and medicine . It has physiological effects and has been used for research of various diseases such as burns, brucellosis-rheumatic diseases, and cancer
Cellular Effects
Some studies suggest that coumarin derivatives, which this compound is a part of, show cytotoxic activity against lung, colon, and breast cancer cell lines
Molecular Mechanism
It is known that coumarins can interact with DNA by means of intercalation between two base pairs of DNA . There they form cross linkage between two chains of DNA molecule, which is responsible for the carcinogenic and mutagenic effects
Temporal Effects in Laboratory Settings
It is known that this compound is a solid substance that is stored at room temperature
Preparation Methods
3-Acetamidocoumarin can be synthesized through several methods. One common synthetic route involves the reaction of salicylaldehyde with N-acetylglycine . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
3-Acetamidocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the coumarin ring .
Scientific Research Applications
3-Acetamidocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Industry: It is used as a matrix in MALDI TOF-MS analysis of polyethylene glycol samples.
Comparison with Similar Compounds
3-Acetamidocoumarin can be compared with other coumarin derivatives such as:
3-Aminocoumarin: Similar in structure but with an amino group instead of an acetamido group.
4-Hydroxycoumarin: Known for its anticoagulant properties.
6-Acetylcoumarin: Another derivative with different functional groups affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLCCJIDYSFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228528 | |
| Record name | 3-Acetamidocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-30-6 | |
| Record name | 3-Acetamidocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 779-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetamidocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) using 3-acetamidocoumarin as an intermediate?
A1: The novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) utilizing this compound as an intermediate eliminates the need for separating structural isomers during the reaction sequence. [] This streamlines the synthesis process compared to previously reported methods. []
Q2: How can 3-acetamidocoumarins be used to synthesize more complex heterocyclic structures?
A2: 3-Acetamidocoumarins serve as valuable precursors in synthesizing π-extended N-heterocycles, including pyrrolo-coumarin cores. [] This synthesis involves a rhodium(III)-catalyzed C-H activation reaction with internal alkynes, utilizing the -COCH3 group in 3-acetamidocoumarins as a traceless directing group. [] The resulting pyrrolo-coumarins can be further functionalized through subsequent C-H and N-H coupling reactions, leading to diverse and complex heterocyclic structures. []
Q3: What is a simple and efficient method for synthesizing 3-aminocoumarins on a large scale?
A3: 3-Aminocoumarins can be synthesized efficiently on a large scale by treating 3-acetamidocoumarins with sulfuric acid. [] This method offers a straightforward approach for obtaining this valuable coumarin derivative.
Q4: How does the photochemical reactivity of coumarin differ from that of α-pyrone and 2(5H)-furanone?
A4: While α-pyrone, 2(5H)-furanone, and coumarin can all undergo ring-opening and ring-contraction reactions upon UV irradiation, coumarin exhibits an additional photochemical pathway. [] Specifically, coumarin can undergo photodecomposition to form benzofurane and carbon monoxide, a reaction observed in the gaseous phase. [] This distinct reactivity highlights the influence of the benzene ring fused to the lactone moiety in coumarin.
Q5: Are there any notable applications of the synthesized pyrrolo-coumarin compounds?
A5: Research suggests that at least one pyrrolo-coumarin derivative, compound 3da, demonstrates potential as a fluorescent sensor for differentiating between Cr(III) and Cr(VI) ions. [] This finding highlights the potential of these compounds in environmental monitoring and analytical chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




